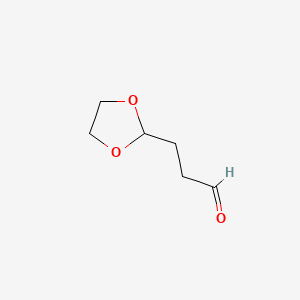

3-(1,3-Dioxolan-2-yl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMMMZDHPNOERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003028 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-18-3 | |

| Record name | 1,3-Dioxolane-2-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82962-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082962183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanal (CAS 82962-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Dioxolan-2-yl)propanal, a valuable bifunctional molecule in organic synthesis. This document delves into its synthesis, purification, chemical reactivity, and analytical characterization. Furthermore, it explores its strategic application as a key building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical development. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of a Masked Aldehyde

This compound is a unique chemical entity that combines the reactivity of an aldehyde with a protected aldehyde in the form of a cyclic acetal. This arrangement makes it a powerful tool in multistep organic synthesis, allowing for selective transformations at different parts of the molecule. The 1,3-dioxolane group serves as a robust protecting group for one of the aldehyde functionalities, rendering it inert to a wide range of reaction conditions, particularly nucleophilic attack and reduction.[1] This "masked" aldehyde can be deprotected under acidic conditions to reveal the reactive carbonyl group, enabling sequential and site-selective reactions.

The strategic importance of this molecule lies in its ability to act as a three-carbon building block with latent dual-aldehyde functionality. This characteristic is particularly advantageous in the synthesis of heterocyclic compounds and in the construction of complex carbon skeletons found in many active pharmaceutical ingredients (APIs).

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, primarily involving the protection of a precursor containing two aldehyde or aldehyde-equivalent functional groups. A common and efficient method involves the selective protection of 3-hydroxypropanal.

Synthetic Pathway: From 3-Hydroxypropanal

The most direct synthesis involves the acid-catalyzed reaction of 3-hydroxypropanal with ethylene glycol.[2] The reaction proceeds via the formation of a hemiacetal followed by intramolecular cyclization to yield the stable 1,3-dioxolane ring.

Caption: Synthesis of this compound from 3-hydroxypropanal.

Causality of Experimental Choices:

-

Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is crucial to protonate the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the hydroxyl group of ethylene glycol.

-

Azeotropic Removal of Water: The reaction is reversible. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, typically by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

-

Solvent: Toluene is a common solvent as it forms an azeotrope with water, facilitating its removal, and has a boiling point high enough to allow for a reasonable reaction rate.

Detailed Experimental Protocol: Synthesis from 3-Hydroxypropanal

Materials:

-

3-Hydroxypropanal (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxypropanal, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure.[3] This method is effective in separating the desired product from unreacted starting materials and any high-boiling byproducts. Column chromatography on silica gel can also be employed for smaller-scale purifications.[4]

Table 1: Physical Properties

| Property | Value |

| CAS Number | 82962-18-3 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | (Predicted) ~70-75 °C at 10 mmHg |

| Density | (Predicted) ~1.1 g/mL |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The free aldehyde is susceptible to a variety of nucleophilic additions and related transformations, while the protected aldehyde remains inert until deprotection.

Reactions at the Aldehyde Functionality

The exposed aldehyde group readily participates in classic carbonyl chemistry, providing a gateway to a diverse range of molecular architectures.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.[5] Reaction with a phosphorus ylide (phosphorane) provides a reliable method for carbon-carbon double bond formation.[6] The nature of the ylide will determine the stereochemistry of the resulting alkene.[7]

Caption: Wittig reaction of this compound.

-

Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to the aldehyde group, followed by an acidic workup, yields secondary alcohols.[8] This reaction is a powerful tool for carbon-carbon bond formation and the introduction of a new stereocenter.[9]

Caption: Grignard reaction of this compound.

-

Reductive Amination: This reaction converts the aldehyde into an amine.[10] It typically proceeds via the formation of an imine or enamine intermediate with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[11] This is a highly valuable transformation in the synthesis of many pharmaceutical compounds.

Deprotection and Subsequent Reactions

The 1,3-dioxolane group is stable to a variety of reagents, including organometallics, hydrides, and mild oxidizing agents. However, it can be readily cleaved under acidic conditions to regenerate the aldehyde. This allows for a two-stage synthetic strategy where the first aldehyde is modified, and then the second is unmasked for further functionalization.

Deprotection Protocol:

-

Dissolve the protected aldehyde in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl or H₂SO₄).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Neutralize the acid and extract the product into an organic solvent.

-

Dry, concentrate, and purify the resulting dialdehyde or proceed directly to the next step.

Application in Pharmaceutical Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its structural motif is present in various complex molecules and is a key synthon for the preparation of important pharmaceutical intermediates. For instance, related structures are utilized in the synthesis of antiviral and anticancer agents where the controlled introduction of aldehyde functionalities is critical.[12][13] The ability to perform selective chemistry at two different sites of a three-carbon chain is a powerful strategy in the construction of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.7-9.8 ppm. - Acetal proton (CH of dioxolane) triplet around δ 4.8-5.0 ppm. - Methylene protons of the dioxolane ring multiplet around δ 3.8-4.1 ppm. - Methylene protons adjacent to the aldehyde and acetal groups will appear as multiplets in the upfield region. |

| ¹³C NMR | - Aldehydic carbon (C=O) signal around δ 200-205 ppm. - Acetal carbon (O-CH-O) signal around δ 100-105 ppm. - Dioxolane methylene carbons (OCH₂) signal around δ 65 ppm. - Aliphatic methylene carbons in the upfield region. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1725 cm⁻¹.[14] - Characteristic C-H stretching of the aldehyde at ~2720 and ~2820 cm⁻¹.[1] - Strong C-O stretching bands for the acetal group in the 1000-1200 cm⁻¹ region.[15] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 130. - Characteristic fragmentation pattern involving the loss of the aldehyde group, and cleavage of the dioxolane ring. A prominent fragment at m/z 73 corresponding to the [CH(OCH₂)₂]⁺ ion is expected. |

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood. As with most aldehydes, it may be susceptible to oxidation upon prolonged exposure to air. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4] Safety glasses, gloves, and a lab coat should be worn when handling this chemical.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its unique bifunctional nature, combining a reactive aldehyde with a stable protected aldehyde, allows for a high degree of control in the construction of complex molecules. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable compound in their synthetic endeavors, particularly in the field of drug discovery and development.

References

-

PrepChem. (n.d.). Synthesis of 3-[3-(1,3-Dioxolan-2-yl)phenoxy]propylamine. Retrieved from [Link]

- BenchChem. (2025).

- The Organic Chemistry Tutor. (2019, January 9). The Wittig Reaction [Video]. YouTube.

- Google Patents. (n.d.). US6140543A - Process for the production of 1,3-propanediol.

- Google Patents. (n.d.). EP0524713A2 - Method for the manufacture of 1,3-Propanediol.

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). US9643939B1 - Process for the preparation of linezolid.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanal fragmentation pattern. Retrieved from [Link]

- Google Patents. (n.d.). EP0572545B1 - Purification of cyclic ketene acetals.

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

- ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

-

UCLA Chemistry and Biochemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

- Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent.

- ResearchGate. (2025, August 6). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5.

-

Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

- ResearchGate. (n.d.).

-

MDPI. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved from [Link]

- The Royal Society of Chemistry. (2022).

-

SpectraBase. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanal. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanal. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 82962-18-3|this compound|BLD Pharm [bldpharm.com]

- 5. DE4435009A1 - Process for the preparation of 2-vinyl-1,3-dioxolane - Google Patents [patents.google.com]

- 6. EP0524713A3 - Method for the manufacture of 1,3-propanediol - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. US6140543A - Process for the production of 1,3-propanediol - Google Patents [patents.google.com]

- 9. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3 | CID 14832773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 11. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Physicochemical Characterization of 3-(1,3-Dioxolan-2-yl)propanal

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Challenge of Uncharacterized Compounds

In the realm of chemical synthesis and drug discovery, researchers frequently encounter novel compounds for which fundamental physicochemical data, such as boiling point and density, are not yet established. 3-(1,3-Dioxolan-2-yl)propanal is one such molecule. The absence of this data presents a significant hurdle for process development, purification, and formulation. This guide addresses this challenge by first providing a scientifically grounded estimation of these properties and then detailing the requisite experimental procedures for their precise measurement.

Estimated Physicochemical Properties of this compound

In the absence of direct empirical data, the boiling point and density of this compound can be estimated by examining the properties of its constituent structural motifs: the propanal chain and the 1,3-dioxolane ring.

Molecular Structure:

-

Boiling Point Estimation: The boiling point of a substance is primarily determined by the strength of its intermolecular forces.[1] For this compound, these include London dispersion forces, which increase with molecular size and surface area, and dipole-dipole interactions arising from the polar carbonyl group (C=O) of the aldehyde and the ether linkages in the dioxolane ring.[1][2]

To estimate the boiling point, we can compare it to structurally related compounds:

-

Propanal (CH₃CH₂CHO): Boiling point of 49 °C. It is a polar molecule with dipole-dipole interactions.[3]

-

1,3-Dioxolane (C₃H₆O₂): Boiling point of 75 °C. This cyclic acetal is also polar.

-

Pentanal (CH₃(CH₂)₃CHO): Boiling point of 103 °C. This straight-chain aldehyde has a similar molecular weight to our target compound.[3]

Considering that this compound has a greater molecular weight and more polar functional groups (an aldehyde and two ether linkages) than propanal and 1,3-dioxolane, its boiling point is expected to be significantly higher than both. The presence of the dioxolane ring adds polarity and increases the molecular weight. Compared to pentanal, our target molecule has additional oxygen atoms, which should increase the polarity and thus the boiling point. Therefore, a reasonable estimate for the boiling point of this compound would be in the range of 150-180 °C .

-

-

Density Estimation: The density of a liquid is influenced by its molecular weight and how closely its molecules can pack together. The introduction of oxygen atoms in a hydrocarbon chain generally increases the density.

-

Propanal: Density of approximately 0.806 g/cm³.

-

1,3-Dioxolane: Density of 1.06 g/cm³.

Given that this compound incorporates the denser 1,3-dioxolane ring system, its density is anticipated to be closer to that of 1,3-dioxolane than to propanal. A reasonable estimate for the density would be in the range of 1.05-1.15 g/cm³ at standard temperature.

-

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Propanal | C₃H₆O | 58.08 | 49[3] | ~0.806 |

| 1,3-Dioxolane | C₃H₆O₂ | 74.08 | 75 | 1.06 |

| Pentanal | C₅H₁₀O | 86.13 | 103[3] | ~0.810 |

| This compound (Estimated) | C₆H₁₀O₃ | 130.14 | 150-180 | 1.05-1.15 |

Experimental Determination of Boiling Point

For a novel compound, experimental verification of the boiling point is crucial. The micro-boiling point method is a reliable technique that requires only a small amount of the sample.[4][5]

Principle of Micro-Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the micro method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[6]

Experimental Protocol

-

Preparation:

-

Seal one end of a glass capillary tube using a flame.

-

Attach a small test tube containing a few drops of the this compound sample to a thermometer with a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Place the sealed capillary tube (sealed end up) into the test tube containing the sample.[4]

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).[6]

-

Heat the bath gently and observe the open end of the capillary tube.

-

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

-

Measurement:

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

-

For accuracy, repeat the measurement at least twice.

-

Visualization of the Experimental Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Experimental Determination of Density

The density of a liquid can be accurately determined using a pycnometer. This method relies on measuring the mass of a precise volume of the liquid.

Principle of Density Measurement with a Pycnometer

A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, then filled with a reference liquid of known density (like distilled water), and finally filled with the sample liquid, the density of the sample can be calculated.[7]

Experimental Protocol

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on an analytical balance and record the mass (m_empty).

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely.

-

Weigh the water-filled pycnometer (m_water).

-

Calculate the mass of the water (m_water - m_empty).

-

Determine the volume of the pycnometer using the known density of water at that temperature (Volume = mass of water / density of water).

-

-

Measurement of Sample Density:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature as the water.

-

Insert the stopper, wipe away any excess liquid, and dry the exterior.

-

Weigh the sample-filled pycnometer (m_sample).

-

Calculate the mass of the sample (m_sample - m_empty).

-

Calculate the density of the sample (Density = mass of sample / volume of pycnometer).[7]

-

Visualization of the Experimental Workflow

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion and Best Practices

While estimations based on structural analogs provide a valuable starting point, they are no substitute for rigorous experimental determination. For a compound like this compound, where no prior data exists, the protocols detailed in this guide are essential for accurate characterization. It is imperative for researchers to perform these measurements to establish a reliable foundation for any subsequent research and development activities. Adherence to these self-validating protocols will ensure the generation of trustworthy and reproducible data.

References

-

CK-12 Foundation. (2016, February 18). 13.3 Physical Properties of Aldehydes and Ketones. CK-12. [Link]

-

LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

StudySmarter. (n.d.). Provide an example of the boiling and melting points of different aldehydes and ketones. [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. [Link]

-

Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

University of Pardubice. (n.d.). 1 density determination by pycnometer. [Link]

-

The Organic Chemistry Tutor. (2018, April 23). Boiling Point of Organic Compounds [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. [Link]

-

University of Southampton. (n.d.). Micro-boiling point measurement. [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. [Link]

-

University of Pardubice. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

Cromtek. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. ivypanda.com [ivypanda.com]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

- 6. chymist.com [chymist.com]

- 7. pobel.com [pobel.com]

A Spectroscopic Guide to 3-(1,3-Dioxolan-2-yl)propanal: In-Depth Analysis and Experimental Protocols

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(1,3-Dioxolan-2-yl)propanal (CAS No. 82962-18-3), a molecule of interest in synthetic chemistry and drug development.[1] Given the absence of a complete, publicly available dataset, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals who require a deep understanding of the structural characterization of this and similar molecules.

Introduction to this compound

This compound is a bifunctional organic compound featuring both an aldehyde group and a cyclic acetal (dioxolane) moiety. The acetal serves as a protecting group for a carbonyl function, making this molecule a valuable intermediate in multi-step organic syntheses. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the integrity of subsequent synthetic transformations. This guide provides the expected spectroscopic signatures for this molecule.

The molecular structure is as follows:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show five distinct signals, corresponding to the different chemical environments of the protons. The predictions are based on the analysis of propanal and various 2-substituted-1,3-dioxolanes.[2][3]

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| -CHO (a ) | 9.7 - 9.8 | Triplet (t) | 1.5 - 2.0 | 1H | The aldehydic proton is highly deshielded by the carbonyl group. It will be a triplet due to coupling with the adjacent CH₂ group. |

| -CH₂-CHO (b ) | 2.5 - 2.7 | Triplet of doublets (td) | J(b,a) ≈ 1.5-2.0, J(b,c) ≈ 7.0-8.0 | 2H | This methylene group is adjacent to the electron-withdrawing aldehyde and will be coupled to both the aldehydic proton and the other methylene group. |

| -CH₂-CH(OR)₂ (c ) | 1.9 - 2.1 | Quartet (q) or multiplet (m) | J(c,b) ≈ 7.0-8.0, J(c,d) ≈ 4.0-5.0 | 2H | This methylene group is adjacent to the acetal methine proton and the other methylene group. |

| -O-CH-(CH₂)-O- (d ) | 4.8 - 5.0 | Triplet (t) | 4.0 - 5.0 | 1H | The acetal proton is deshielded by two oxygen atoms and coupled to the adjacent methylene group. |

| -O-CH₂-CH₂-O- (e ) | 3.8 - 4.1 | Multiplet (m) | - | 4H | The four protons of the dioxolane ring are in a similar chemical environment, often appearing as a complex multiplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display six signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of adjacent functional groups.[4]

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C HO | 200 - 205 | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield. |

| -O-C H-(CH₂)-O- | 102 - 105 | The acetal carbon is bonded to two oxygen atoms, causing a strong deshielding effect. |

| -O-C H₂-C H₂-O- | 64 - 66 | The carbons of the ethylene glycol unit in the dioxolane ring are shielded compared to the acetal carbon but deshielded relative to simple alkanes. |

| -C H₂-CHO | 40 - 45 | This methylene carbon is adjacent to the carbonyl group, which deshields it. |

| -C H₂-CH(OR)₂ | 30 - 35 | This methylene carbon is further from the aldehyde and is less deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde and the cyclic acetal.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2950 - 2850 | Medium-Strong | C-H (Alkyl) Stretch | Corresponds to the stretching vibrations of the C-H bonds in the methylene groups. |

| ~2820 and ~2720 | Weak-Medium | C-H (Aldehyde) Stretch | This pair of peaks, often referred to as a "Fermi doublet," is highly characteristic of the C-H bond of an aldehyde.[7] |

| 1720 - 1740 | Strong | C=O (Aldehyde) Stretch | A strong, sharp absorption in this region is a definitive indicator of a carbonyl group, specifically a saturated aldehyde.[6] |

| 1200 - 1000 | Strong | C-O (Acetal) Stretch | This region will contain strong, complex bands corresponding to the C-O single bond stretching vibrations of the cyclic acetal.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol .[1]

Predicted Molecular Ion and Key Fragments

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 130. The fragmentation will likely be dominated by cleavage of the bonds adjacent to the oxygen atoms and the carbonyl group to form stable carbocations and oxonium ions.[9][10]

| m/z | Proposed Fragment | Rationale |

| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 129 | [C₆H₉O₃]⁺ | Loss of a hydrogen radical from the aldehyde (M-1), a common fragmentation for aldehydes. |

| 101 | [C₅H₉O₂]⁺ | Loss of the formyl radical (-CHO) (M-29). |

| 73 | [C₃H₅O₂]⁺ | This is a very common and often the base peak for 2-substituted-1,3-dioxolanes, corresponding to the stable dioxolanyl cation. |

| 57 | [C₃H₅O]⁺ | Loss of the dioxolane ring. |

| 45 | [C₂H₅O]⁺ | Fragmentation of the dioxolane ring. |

Proposed Fragmentation Pathway

The fragmentation of cyclic acetals is a key diagnostic tool in mass spectrometry.[9]

Sources

- 1. 82962-18-3|this compound|BLD Pharm [bldpharm.com]

- 2. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: 1H NMR Spectrum of 3-(1,3-Dioxolan-2-yl)propanal

This guide details the 1H NMR characterization of 3-(1,3-Dioxolan-2-yl)propanal (CAS: 82962-18-3), a critical "masked" dialdehyde intermediate used in the synthesis of heterocycles and pharmaceutical linkers.[1]

Executive Summary

This compound (C₆H₁₀O₃) represents the mono-protected form of succinaldehyde.[1] Its spectroscopic signature is defined by the coexistence of a highly deshielded aldehyde proton and a protected acetal methine.

This guide provides a validated assignment of the 1H NMR spectrum in CDCl₃, distinguishing the target linear isomer from the common branched impurity (2-(1,3-dioxolan-2-yl)propanal) often formed during hydroformylation synthesis routes.[1]

Key Spectroscopic Marker: The molecule is identified by a triplet aldehyde signal at ~9.78 ppm and a triplet acetal methine at ~4.92 ppm , connected by a contiguous ethylene (-CH₂-CH₂-) backbone.[1]

Structural Assignment & Chemical Shifts

The following data represents the standard 1H NMR spectrum acquired at 300-500 MHz in Chloroform-d (CDCl₃).

Table 1: 1H NMR Assignment (CDCl₃, 298 K)

| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| 1 | -CHO | 9.78 | Triplet (t) | 1H | J ≈ 1.5 | Deshielded formyl proton; couples to H-2.[1] |

| 4 | -CH- (Acetal) | 4.92 | Triplet (t) | 1H | J ≈ 4.5 | Anomeric proton; shifts upfield due to ether oxygens. |

| 5, 6 | -O-CH₂-CH₂-O- | 3.85 – 4.00 | Multiplet (m) | 4H | - | Dioxolane ring protons; AA'BB' system.[1] |

| 2 | -CH₂- (α to CHO) | 2.58 | td / Multiplet | 2H | J ≈ 7.2, 1.5 | Alpha-carbonyl deshielding; couples to H-1 and H-3.[1] |

| 3 | -CH₂- (β to CHO) | 2.05 | q / Multiplet | 2H | J ≈ 7.2, 4.5 | Bridge methylene; couples to H-2 and H-4.[1] |

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in the deuterated solvent.

Visualization: Structural Mapping

The following diagram maps the specific protons to their chemical environments, illustrating the inductive effects governing the shifts.

Figure 1: Connectivity map showing scalar coupling relationships between proton environments.

Mechanistic Insight & Impurity Analysis

Synthesis Context: The Hydroformylation Route

The most common industrial synthesis involves the hydroformylation of 2-vinyl-1,3-dioxolane (derived from acrolein and ethylene glycol).[1] This reaction determines the impurity profile.

-

Reaction: 2-vinyl-1,3-dioxolane + CO + H₂ → this compound.[1]

-

Regioselectivity Issue: The reaction produces two isomers:

Distinguishing the Branched Isomer

To validate the purity of your sample, you must check for the "Branched Isomer" signature. The linear target has two CH₂ groups in the backbone. The branched impurity has a CH-CH₃ motif.[1]

| Feature | Linear Target (Desired) | Branched Impurity (Avoid) |

| Methyl Group | Absent | Doublet at ~1.15 ppm |

| Backbone | Two CH₂ multiplets (2.0 - 2.6 ppm) | One CH multiplet + Methyl doublet |

| Aldehyde | Triplet (~9.78 ppm) | Doublet (~9.65 ppm) |

Stability Warning (Acetal Hydrolysis)

The 1,3-dioxolane ring is acid-sensitive.[1] If the CDCl₃ is acidic (common in aged bottles due to HCl formation), the acetal will hydrolyze to form Succinaldehyde .

-

Sign of Degradation: Disappearance of the 4.92 ppm triplet and appearance of a new aldehyde signal at ~9.8 ppm (broad/complex due to polymerization/hydration).

Experimental Protocol

Sample Preparation

-

Solvent Check: Ensure CDCl₃ is neutralized (stored over potassium carbonate or silver foil) to prevent acetal hydrolysis.

-

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of CDCl₃.

-

Reference: Use residual CHCl₃ (7.26 ppm) or TMS (0.00 ppm) for calibration.

Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): Set to ≥ 5 seconds . The aldehyde proton has a long T1 relaxation time; a short delay will reduce integration accuracy, making the ratio of CHO to Acetal appear < 1:1.

-

Scans: 16 scans are sufficient for >95% purity samples.

QC Workflow (Decision Tree)

Figure 2: Quality Control decision tree for isomer confirmation and stability checking.

References

-

Chemical Structure & CAS Verification

-

General NMR Shift Data (Acetal/Aldehyde)

- Source: Pretsch, E., et al.

-

Context: General assignment of acetal methine (4.8-5.2 ppm) and aldehyde protons (9.5-10.0 ppm).[1]

-

Synthesis & Isomer Context (Hydroformylation)

-

Impurity Shifts (Solvents/Water)

- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics 2010, 29, 9, 2176–2179.

-

URL:[1]

Sources

Technical Guide: Safety and Handling of 3-(1,3-Dioxolan-2-yl)propanal

The following technical guide details the safety, handling, and stability protocols for 3-(1,3-Dioxolan-2-yl)propanal (CAS No. 6701-97-9). This compound, effectively the mono-ethylene acetal of succinaldehyde, serves as a critical C4 building block in the synthesis of pyrroles and other nitrogenous heterocycles during drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a bifunctional molecule containing a reactive aldehyde and a masked aldehyde (acetal). Its dual nature allows for selective derivatization, making it invaluable for synthesizing pharmacophores, yet it introduces specific instability risks that must be managed.

Core Data Table[5]

| Property | Specification |

| CAS Number | 6701-97-9 |

| IUPAC Name | This compound |

| Synonyms | Succinaldehyde mono-ethylene acetal; 4,4-(Ethylenedioxy)butanal |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~84–86 °C at 1.5 mmHg (Predicted/Analogous) |

| Flash Point | > 93 °C (Closed Cup - Estimated) |

| Solubility | Miscible with organic solvents (DCM, THF, Toluene); Hydrolyzes in water |

Stability & Reactivity Mechanisms

The safe handling of this compound relies on understanding its two primary degradation pathways: Acid-Catalyzed Hydrolysis and Aerobic Oxidation .

Degradation Pathways Diagram

The following diagram illustrates the chemical fate of the molecule under improper storage conditions.

Figure 1: Stability logic showing the critical risk of hydrolysis unmasking the toxic dialdehyde.

Mechanism-Based Precautions

-

Acetal Lability (The "Achilles Heel"): The 1,3-dioxolane ring is stable to base but extremely sensitive to acid. Trace acidity on glassware or in solvents (e.g., HCl in chloroform) will trigger hydrolysis, releasing Succinaldehyde .

-

Risk:[1] Succinaldehyde is highly toxic, a potent cross-linker, and prone to rapid, exothermic polymerization.

-

Control: Ensure all glassware is base-washed or neutral. Use solvents stored over molecular sieves (3Å or 4Å).

-

-

Aldehyde Oxidation: The free aldehyde group at C1 is susceptible to autoxidation, forming the corresponding carboxylic acid.

-

Control: Store under an inert atmosphere (Argon/Nitrogen).

-

Hazard Identification & Safety Profiling

While specific toxicological data for this CAS is limited, its behavior is extrapolated from the parent dialdehyde (succinaldehyde) and similar acetals.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction (Aldehyde sensitization potential).

-

H335: May cause respiratory irritation.

Toxicology Insights

-

Sensitization: Aldehydes are known haptens; they can bind to skin proteins, leading to contact dermatitis.

-

Cross-Linking: If hydrolyzed in vivo, the resulting succinaldehyde can cross-link proteins similarly to glutaraldehyde, posing a cytotoxicity risk.

Safe Handling Protocols

A. Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood .

-

Inert Atmosphere: Reagent bottles should be purged with nitrogen or argon after every use. For synthesis, standard Schlenk techniques are recommended.

B. Personal Protective Equipment (PPE)[9]

-

Gloves: Nitrile rubber (0.11 mm) is sufficient for splash protection. For prolonged handling, use Butyl rubber.

-

Eye Protection: Chemical splash goggles. Face shield recommended if handling >500 mL.

-

Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.

C. Storage Specifications

-

Temperature: Refrigerate (2–8 °C).

-

Stabilizers: Can be stored over a few pellets of potassium carbonate (K₂CO₃) to scavenge trace acid and prevent acetal hydrolysis.

-

Container: Tightly sealed amber glass with a PTFE-lined cap.

Synthesis Application: Pyrrole Construction

One of the primary uses of this compound in drug development is the synthesis of substituted pyrroles via the Paal-Knorr reaction or modified cyclizations. The acetal acts as a "masked" carbonyl, allowing controlled release.

Experimental Workflow: Pyrrole Synthesis

The following diagram outlines a standard workflow for converting this reagent into a pharmaceutical intermediate.

Figure 2: Controlled release of the aldehyde functionality for heterocycle synthesis.

Protocol Summary

-

Imine Formation: React the free aldehyde with the primary amine in a dry solvent (DCM or Toluene) with a desiccant (MgSO₄) to prevent premature acetal hydrolysis.

-

Cyclization: Treat the intermediate imine with dilute acid. This hydrolyzes the acetal to the aldehyde, which immediately condenses with the enamine/imine tautomer to close the pyrrole ring.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). |

| Eye Contact | Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmologist. |

| Spill (<100 mL) | Absorb with vermiculite or sand. Do not use acid-based absorbents. Treat the waste with mild base (sodium bicarbonate) to ensure stability before disposal. |

| Fire | Use Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-Resistant Foam. Water spray may be used to cool containers. |

References

-

PubChem. (n.d.). Compound Summary: this compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Paal, C. (1885). "Ueber die Derivate des Acetophenonacetessigesters und deren Derivate". Berichte der deutschen chemischen Gesellschaft, 18(1), 367–371.

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Glutaral (Succinaldehyde analog toxicity data). Retrieved February 7, 2026, from [Link]

Sources

A Technical Guide to 3-(1,3-Dioxolan-2-yl)propanal: A Versatile C3 Building Block in Modern Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Aldehyd functionalities, being highly reactive towards both nucleophiles and oxidants, often necessitate protection. The cyclic acetal, specifically the 1,3-dioxolane, is a robust and reliable choice for this purpose. This technical guide provides an in-depth examination of 3-(1,3-dioxolan-2-yl)propanal, a bifunctional C3 building block that combines a masked aldehyde with a reactive aldehyde. We will explore its synthesis, physicochemical properties, strategic applications in drug development and complex molecule synthesis, and detailed protocols for its use and subsequent deprotection. This document is intended for researchers, chemists, and process development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of a Dual-Functionality Reagent

The art of complex molecule synthesis often hinges on the orchestrated transformation of different functional groups within a single molecule. A common challenge is the presence of multiple, similarly reactive sites. This compound (also known as succinaldehyde monoacetal) presents an elegant solution to this challenge. It is a C3 synthon possessing a free aldehyde group, poised for immediate reaction, and a protected aldehyde in the form of a dioxolane ring.

The core utility of this reagent lies in its differential reactivity. The free aldehyde can participate in a wide array of transformations—such as Wittig reactions, reductive aminations, or aldol condensations—while the sterically shielded and electronically stable dioxolane remains inert.[1] This cyclic acetal is stable to basic, nucleophilic, and many oxidative and reductive conditions, ensuring the preservation of the latent aldehyde functionality.[2] Only upon treatment with aqueous acid is the second aldehyde revealed, enabling a subsequent, distinct synthetic operation. This "protect-react-deprotect" sequence, facilitated by a single reagent, is a powerful strategy for streamlining synthetic routes and enhancing molecular complexity. This guide will provide the foundational knowledge and practical protocols to effectively implement this strategy.

Synthesis and Physicochemical Profile

The most common and efficient synthesis of this compound involves the selective monoacetalization of succinaldehyde. However, due to the instability of succinaldehyde itself, a more practical approach often starts from a precursor like the hydrolysis of 2,5-dimethoxytetrahydrofuran or the ozonolysis of 1,5-hexadiene. A widely adopted laboratory-scale synthesis begins with acrolein, a readily available α,β-unsaturated aldehyde.

Synthesis Pathway from Acrolein

The conversion from acrolein proceeds via a two-step sequence: first, a hydroformylation or a related process to introduce a second aldehyde, followed by a selective protection. A more direct and common method involves creating the acetal of acrolein first, followed by hydroformylation.

Caption: General synthetic workflow from Acrolein.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of this compound. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 82962-18-3 | [3] |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 68-70 °C at 0.5 mmHg | - |

| Density | ~1.11 g/cm³ | - |

Spectroscopic Data:

The NMR spectrum provides a definitive fingerprint of the molecule. The key is to identify the signals corresponding to the free aldehyde, the acetal proton, and the aliphatic chain.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~9.75 | t | Aldehyde (-CH O) |

| ~4.90 | t | Acetal (-O-CH -O-) | |

| ~3.95 | m | Dioxolane (-O-CH₂CH₂ -O-) | |

| ~2.70 | dt | -CH₂ -CHO | |

| ~2.00 | m | -CH-CH₂ -CH₂- | |

| ¹³C NMR | ~201.5 | - | Aldehyde (C =O) |

| ~102.0 | - | Acetal (-O-C H-O-) | |

| ~65.0 | - | Dioxolane (-O-C H₂C H₂-O-) | |

| ~45.5 | - | -C H₂-CHO | |

| ~24.0 | - | -CH-C H₂-CH₂- | |

| (Note: Predicted shifts based on analogous structures. Actual shifts may vary depending on solvent and concentration.)[4][5] |

The Core Synthetic Strategy: Protection, Transformation, and Deprotection

The primary application of this compound is as a versatile building block in sequential synthetic transformations. The workflow is logical and powerful: react the free aldehyde, then unmask the protected aldehyde for a second, different reaction.

Caption: The three-phase synthetic strategy using the title compound.

Stability and Orthogonality

The dioxolane protecting group is highly stable under a wide range of non-acidic conditions. This chemical orthogonality is its greatest asset.

-

Stable to: Bases (NaOH, KOtBu, LiHMDS), organometallics (Grignard, organolithium reagents), nucleophiles (amines, cyanides), hydridic reducing agents (NaBH₄, LiAlH₄), and most common oxidizing agents (PCC, PDC, Swern, DMP).[1][2]

-

Labile to: Aqueous acidic conditions. The rate of hydrolysis is dependent on pH and temperature.[6] Strong Lewis acids can also promote cleavage.[2] It is important to note that under strictly anhydrous acidic conditions, the dioxolane can remain intact as water is a required nucleophile for the hydrolysis mechanism.[7]

Deprotection: Releasing the Latent Aldehyde

The removal of the dioxolane group is typically a straightforward acid-catalyzed hydrolysis.[8] The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the aldehyde and releases ethylene glycol.

Caption: Simplified mechanism of acid-catalyzed dioxolane hydrolysis.

Common conditions for deprotection include:

-

Dilute HCl or H₂SO₄ in a THF/water or acetone/water mixture.

-

Acetic acid in water.

-

p-Toluenesulfonic acid (p-TsOH) in wet acetone.

The choice of acid and solvent system allows for tuning the reaction rate, which can be critical if other acid-sensitive groups are present in the molecule.

Field-Proven Applications in Drug Development

The strategic value of this compound is best illustrated through its application as a key intermediate in the synthesis of complex bioactive molecules. Its structure is embedded within precursors for various pharmaceuticals, particularly those requiring a precisely substituted propane or longer carbon backbone. For instance, 1,3-propanediol derivatives, which can be accessed from this synthon, are important structural motifs in compounds developed as immunosuppressants and for treating neurological disorders.[9][10][11]

While specific, direct citations for this exact intermediate in late-stage drug synthesis are often proprietary, its utility can be inferred from the widespread use of related synthons. The ability to perform, for example, a Grignard addition to the free aldehyde and then unmask the second aldehyde for a subsequent reductive amination provides a rapid entry into complex amino alcohol scaffolds, which are privileged structures in medicinal chemistry.

Experimental Protocols

The following protocols are provided as representative examples. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound from Acrolein Acetal

This protocol outlines the hydroformylation of acrolein diethyl acetal.

-

Reagents & Equipment:

-

Acrolein diethyl acetal

-

Rhodium catalyst (e.g., Rh(CO)₂(acac))

-

Syngas (1:1 mixture of CO:H₂)

-

Toluene (anhydrous)

-

High-pressure reactor (autoclave)

-

-

Procedure:

-

Charge the high-pressure reactor with acrolein diethyl acetal and a catalytic amount of the rhodium precursor in anhydrous toluene.

-

Seal the reactor and purge several times with nitrogen, followed by syngas.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by syngas uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude product is concentrated under reduced pressure.

-

Purify the resulting oil by vacuum distillation to yield this compound as a colorless liquid.

-

Protocol 2: Deprotection to Reveal Succinaldehyde

This protocol describes the acidic hydrolysis of the dioxolane group.

-

Reagents & Equipment:

-

This compound

-

Tetrahydrofuran (THF)

-

2M Hydrochloric Acid (HCl)

-

Sodium bicarbonate (saturated solution)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in THF in a round-bottom flask.

-

Add 2M HCl (approx. 2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

-

Carefully neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude succinaldehyde, which is often used immediately in the next step due to its limited stability.

-

Conclusion

This compound is more than a simple protected aldehyde; it is a strategic bifunctional building block that enables efficient and controlled synthetic sequences. Its robust dioxolane protecting group provides excellent orthogonality, allowing for a wide range of transformations on the free aldehyde moiety without compromising the latent functionality. The subsequent mild deprotection conditions make it an ideal intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[12] By understanding its properties and mastering the protocols for its use, researchers and drug development professionals can significantly enhance their ability to construct complex molecular architectures with precision and efficiency.

References

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available from: [Link]

- Google Patents. Process for production of 1,3-dioxolane.

-

MDPI. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

Wikipedia. Dioxolane. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available from: [Link]

-

ChemSynthesis. 2-(1,3-dioxolan-2-yl)-2-methylpropanal. Available from: [Link]

-

Journal of the American Chemical Society. General acid catalyzed acetal hydrolysis. Available from: [Link]

-

Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available from: [Link]

-

University of Glasgow Thesis Repository. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. Available from: [Link]

-

PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Available from: [Link]

-

ResearchGate. Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Available from: [Link]

-

Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available from: [Link]

-

ResearchGate. How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Available from: [Link]

-

SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Propionaldehyde: A Deep Dive into its Production and Applications. Available from: [Link]

-

Arkivoc. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes. Available from: [Link]

- Google Patents. 1,3-propane diol derivatives as bioactive compounds.

-

Doc Brown's Chemistry. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation. Available from: [Link]

- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

MDPI. The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation. Available from: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. 82962-18-3|this compound|BLD Pharm [bldpharm.com]

- 4. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Dioxolane - Wikipedia [en.wikipedia.org]

- 9. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 10. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 11. The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119 | MDPI [mdpi.com]

- 12. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

Technical Monograph: The Dioxolane Protecting Group Strategy

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: 1,3-Dioxolane Formation, Stability, and Orthogonality in Complex Synthesis

Executive Summary

In the architecture of complex molecule synthesis—particularly within carbohydrate and polyketide drug discovery—the 1,3-dioxolane ring serves as a critical tactical element. While nominally a "protecting group" for carbonyls and 1,2-diols, its utility extends beyond simple masking. It imposes rigid conformational constraints that can direct the stereochemical outcome of subsequent reactions. This guide moves beyond textbook definitions to explore the thermodynamic drivers, installation protocols, and orthogonality profiles necessary for high-stakes medicinal chemistry.

Part 1: Mechanistic Foundations & Thermodynamics

The formation of a 1,3-dioxolane is not merely an acid-catalyzed condensation; it is a battle against entropy. Whether protecting a ketone (using ethylene glycol) or a 1,2-diol (using acetone), the mechanism proceeds through a discrete oxocarbenium ion intermediate.

The Kinetic vs. Thermodynamic Landscape

Understanding the preference for 5-membered (dioxolane) vs. 6-membered (dioxane) rings is paramount when protecting polyols.

-

Acetonides (Isopropylidene acetals): Reacting a polyol with acetone favors the 5-membered dioxolane ring (kinetic and thermodynamic preference for 1,2-diols). In a 6-membered dioxane acetonide, one methyl group is forced into a high-energy axial position (1,3-diaxial interaction), destabilizing the ring.

-

Benzylidene Acetals: Reacting with benzaldehyde often favors the 6-membered dioxane ring (thermodynamic preference for 1,3-diols) because the phenyl group can adopt a stable equatorial position.

Visualization: The Oxocarbenium Pathway

The following diagram illustrates the acid-catalyzed formation pathway, highlighting the reversibility that necessitates water removal.

Figure 1: Acid-catalyzed trajectory from carbonyl to dioxolane. Note the reversible hydrolysis path (red dashed) which must be suppressed via water removal.

Part 2: Strategic Installation Protocols

Reliability in the lab depends on shifting the equilibrium. We employ two primary strategies: Azeotropic Distillation (Classical) and Transacetalization (Mild).

Protocol A: The Dean-Stark Standard (Robust)

Best for: Sterically unhindered ketones and stable substrates.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Solvent: Suspend substrate (1.0 equiv) in Toluene (0.1 M). Toluene (bp 110°C) is preferred over benzene for toxicity reasons and superior azeotropic water capacity.

-

Reagents: Add Ethylene Glycol (5-10 equiv) and p-Toluenesulfonic acid (p-TSA) (0.05 equiv).

-

Execution: Reflux vigorously. The reaction is complete when water ceases to collect in the trap (monitor via TLC).

-

Quench: Cool to RT. Add saturated aqueous NaHCO₃ to neutralize the acid before workup to prevent immediate hydrolysis.

Protocol B: Noyori Transacetalization (Mild)

Best for: Acid-sensitive substrates or complex polyols.

-

Reagents: Use 1,2-bis(trimethylsiloxy)ethane (BTSE) instead of ethylene glycol.

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -78°C.

-

Mechanism: This drives the reaction via the formation of the stable Si-O bond rather than water removal, allowing for kinetic control at low temperatures.

Part 3: Chemo-Orthogonality Matrix

A protecting group is only as good as the conditions it survives. The dioxolane ring is an "acid-labile, base-stable" shield.[1]

Table 1: Stability Profile of 1,3-Dioxolanes

| Reagent Class | Specific Reagent | Stability | Notes |

| Bases | LDA, NaH, t-BuOK | Stable | Ideal for enolate chemistry on the protected substrate.[2] |

| Nucleophiles | Grignards, R-Li, Cyanide | Stable | Protects ketones from nucleophilic attack. |

| Reductants | LiAlH₄, NaBH₄, H₂/Pd | Stable | Survives ester/amide reductions. |

| Oxidants | PCC, Swern, Jones | Stable | Generally stable, though strong Lewis acidic oxidants can open the ring.[3] |

| Acids (Aq) | HCl (1M), AcOH (80%) | Labile | Cleaves rapidly to regenerate carbonyl/diol. |

| Lewis Acids | TiCl₄, BF₃·OEt₂ | Variable | Can cause ring opening or migration; used for selective manipulation. |

Part 4: Selectivity Logic (1,2 vs 1,3 Diols)

When protecting a polyol (e.g., a sugar or macrolide), the choice of reagent dictates the regioselectivity. The decision tree below outlines the standard logic for differentiating hydroxyl pairs.

Figure 2: Regioselective protection strategies. Acetone targets 1,2-diols (dioxolanes); Benzaldehyde targets 1,3-diols (dioxanes).

Part 5: Deprotection Strategies

Removing the dioxolane requires breaking the C-O bonds without destroying the molecule.

-

Aqueous Hydrolysis (Standard):

-

Transacetalization (Non-Aqueous):

-

Conditions: MeOH with catalytic PPTS (Pyridinium p-toluenesulfonate).

-

Why: This "swaps" the protecting group onto the solvent (forming dimethyl acetal of acetone), releasing the substrate. It is far gentler than aqueous mineral acid.

-

-

Lewis Acid Cleavage (Specialized):

-

Conditions: FeCl₃ adsorbed on silica or InCl₃ in MeCN.

-

Why: Useful for substrates sensitive to protonic acids.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive text on stability profiles).

-

Organic Chemistry Portal. 1,3-Dioxolanes and 1,3-Dioxanes. (Comprehensive database of formation and cleavage reactions).

-

Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed analysis of acetal selectivity).

-

Smith, A. B., et al. (1995). Acetonide protection selectivity in complex synthesis. Journal of the American Chemical Society. (Seminal work on 1,2 vs 1,3 diol protection).[2][3][7][9][10]

-

Tsunoda, T., et al. (1980). 1,2-bis(trimethylsiloxy)ethane (BTSE) in Noyori acetalization. Tetrahedron Letters. (Methodology for aprotic dioxolane formation).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Acetonides [organic-chemistry.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. iosrjournals.org [iosrjournals.org]

Methodological & Application

Application Notes & Protocols: 3-(1,3-Dioxolan-2-yl)propanal as a Versatile C3 Building Block in Total Synthesis

Introduction: The Strategic Advantage of a Masked Aldehyde

In the intricate chess game of total synthesis, control over reactive functional groups is paramount. 3-(1,3-Dioxolan-2-yl)propanal, a seemingly simple bifunctional molecule, offers chemists a significant strategic advantage. At its core, it is a masked equivalent of 3-oxopropanal, a reactive 1,3-dicarbonyl synthon. The molecule possesses a free aldehyde group, which serves as a reactive handle for immediate synthetic transformations, and a latent aldehyde protected as a cyclic acetal (a 1,3-dioxolane).

The 1,3-dioxolane group is a robust protecting group for aldehydes and ketones, stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions.[1][2] This differential reactivity between the free aldehyde and the protected aldehyde allows for selective, sequential reactions at opposite ends of the three-carbon chain. This note explores the tactical applications of this building block, providing field-proven insights and detailed protocols for its effective use in complex molecule synthesis.

Core Concepts & Synthetic Utility

The primary value of this compound lies in its ability to act as a bifunctional C3 electrophile . The free aldehyde can undergo standard carbonyl chemistry, while the acetal remains inert. Upon successful elaboration of the free aldehyde, the masked aldehyde can be readily deprotected under acidic conditions to reveal a new reactive site for subsequent transformations.

Causality Behind Experimental Choices: The decision to use this compound is driven by the need to perform nucleophilic additions or other transformations on a propanal skeleton without interference from a second aldehyde group. Direct use of unprotected 3-oxopropanal would lead to a mixture of products from reactions at either carbonyl group, polymerization, or intramolecular cyclization reactions. The acetal protection strategy elegantly circumvents these issues.

Caption: General workflow for utilizing this compound.

Applications in Key Synthetic Transformations

This building block is instrumental in a variety of carbon-carbon bond-forming reactions.

Olefination Reactions (e.g., Wittig Reaction)

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes. This compound is an excellent substrate for extending carbon chains via olefination, leaving the protected aldehyde ready for future elaboration.

Field Insight: The use of stabilized ylides (e.g., those bearing an ester group) typically provides excellent E-selectivity, while non-stabilized ylides often yield Z-alkenes. The acetal group is completely stable under the basic conditions of ylide generation and reaction.

Grignard and Organolithium Additions

The addition of organometallic reagents to the free aldehyde allows for the straightforward synthesis of secondary alcohols. This introduces a new stereocenter and a hydroxyl group that can be used to direct subsequent reactions or be further functionalized.

Example Application: Reaction with vinylmagnesium bromide introduces a vinyl group, creating an allylic alcohol. This moiety is a versatile intermediate for transformations such as Sharpless epoxidation or Claisen rearrangement.

Aldol and Related Condensations

While the free aldehyde can participate in aldol reactions, its primary utility is often realized after the initial chain extension. Once the free aldehyde has been transformed and the acetal is deprotected, the newly revealed aldehyde can then act as an electrophile in an intramolecular or intermolecular aldol condensation to form complex cyclic or acyclic structures.

Detailed Experimental Protocols

The following protocols are representative of the common transformations involving this compound.

Protocol 1: Wittig Olefination and Subsequent Deprotection

This two-step protocol demonstrates the extension of the carbon chain followed by the unmasking of the second aldehyde.

Step A: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

-

Dissolution: Dissolve the ylide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Substrate Addition: To the stirred solution, add this compound (1.0 eq) dropwise via syringe at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing with hexanes/ethyl acetate.

-

Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ester with the acetal intact.

Step B: Acetal Deprotection

-

Dissolution: Dissolve the product from Step A (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq) or a few drops of concentrated HCl.[3]

-

Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Neutralization: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Extraction: Extract the product with ethyl acetate or DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected aldehyde-ester. Further purification by chromatography may be necessary.

Caption: Experimental workflow for Wittig reaction and deprotection.

Data Summary: Representative Transformations

The following table summarizes typical reaction conditions and outcomes for key transformations starting from this compound or its close analogue, 2-(2-bromoethyl)-1,3-dioxolane, which serves as a synthetic equivalent.

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield | Reference |

| Grignard Addition | Phenylmagnesium bromide, THF, 0°C to rt | Secondary Alcohol | >85% | General |

| Wittig Olefination | Ph₃P=CHCO₂Et, DCM, rt | α,β-Unsaturated Ester | 80-95% | General |

| Alkylation (via analogue) | 2-(2-bromoethyl)-1,3-dioxolane used to alkylate amines | N-alkylated product | Varies | |

| Acetal Deprotection | Acetone/H₂O, p-TSA (cat.), rt | Aldehyde | >90% | [2] |

| Reductive Amination | Amine, NaBH(OAc)₃, DCE, rt | Secondary/Tertiary Amine | 70-90% | General |

Conclusion